![molecular formula C10H15NO2 B2674288 2-Amino-3-(4-methoxyphenyl)propan-1-ol CAS No. 176035-15-7](/img/structure/B2674288.png)
2-Amino-3-(4-methoxyphenyl)propan-1-ol
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : 2-Amino-3-(4-methoxyphenyl)propan-1-ol derivatives are studied for their synthesis process and crystal structures. For instance, a study focused on the synthesis and crystal structure of related compounds, revealing details about their molecular interactions and structural disorder (Rivera, Ríos-Motta, & Bolte, 2022).
Cardioselectivity and Beta-Adrenoceptor Affinity
- Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Derivatives of 2-Amino-3-(4-methoxyphenyl)propan-1-ol have been examined for their cardioselective properties, particularly in relation to beta-adrenoceptors. Research shows these compounds demonstrate significant cardioselectivity, which is essential in the development of heart-related medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Pharmacokinetics and Drug Development
- Pharmacokinetics in Drug Development : Studies have been conducted to understand the pharmacokinetics of aminopropan-2-ol derivatives, which includes 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Such research provides insights into how these compounds are metabolized and distributed in the body, crucial for drug development (Walczak, 2014).
Antioxidant Activity and Chemical Properties
- Antioxidant Properties and Molecular Characterization : Research into the antioxidant properties of related compounds has been conducted, highlighting the potential of these derivatives in oxidative stress-related applications. Such studies also delve into the molecular characterization of these compounds (Sulpizio, Roller, Giester, & Rompel, 2016).
Biochemistry and Metal Complexes
- Biochemical Applications and Metal Complexes : The interaction of 2-Amino-3-(4-methoxyphenyl)propan-1-ol derivatives with metal ions has been explored, which is significant in understanding their biochemical applications and potential in catalysis or material science (Rezaeivala, 2017).
Enzymatic Resolution and Stereochemistry
- Enzymatic Studies and Stereochemistry : The compound's derivatives have been studied for their stereochemistry and enzymatic resolution, providing insights into their potential in asymmetric synthesis and the production of optically active pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis Methods and Chemical Interactions
- Novel Synthesis Techniques and Chemical Interactions : Innovative methods for synthesizing derivatives of 2-Amino-3-(4-methoxyphenyl)propan-1-ol have been developed, providing new ways to create these compounds for various applications. These studies often include detailed analysis of chemical interactions and properties (Khalid, Ullah, Choudhary, Tahir, Murtaza, Hussain, Ali, & Ahmed, 2018).
Drug Synthesis and Biological Activity
- Role in Drug Synthesis and Biological Activity : The compound and its derivatives play a crucial role in the synthesis of specific drugs, such as (R,R)-formoterol, and their biological activity is a subject of ongoing research (Fan, Chen, Hai, & Wu, 2008).
Environmental and Industrial Applications
- Environmental Implications and Industrial Applications : The environmental impact and potential industrial applications of derivatives synthesized from 2-Amino-3-(4-methoxyphenyl)propan-1-ol and similar compounds have been evaluated, particularly in relation to biodiesel and other industries (Pelizaro, Braga, Crispim, Barros, Pessatto, Oliveira, Vani, de Souza, Grisolia, Antoniolli-Silva, de Lima, Jaques, Beatriz, & Oliveira, 2019).
properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHBFBFUSPHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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